2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
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Overview
Description
2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the sulfonamide group. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(4-fluorophenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is studied for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The thiazole ring and fluorophenyl group contribute to the compound’s binding affinity and specificity. These interactions can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(4-chloro-2-fluorophenyl)benzene-1-sulfonamide
- 4,5-Dichlorothiophene-2-sulfonamide
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is unique due to the combination of its structural features, including the thiazole ring, fluorophenyl group, and sulfonamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61383-88-8 |
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Molecular Formula |
C15H9Cl2FN2O2S2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H9Cl2FN2O2S2/c16-10-3-6-12(17)14(7-10)24(21,22)20-15-19-13(8-23-15)9-1-4-11(18)5-2-9/h1-8H,(H,19,20) |
InChI Key |
BMWGPASLZDRPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)F |
Origin of Product |
United States |
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